Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride
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Overview
Description
“Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride” is a chemical compound with the CAS Number: 1536392-01-4 . It has a molecular weight of 177.63 and its IUPAC name is methyl 3-azabicyclo [3.1.0]hexane-1-carboxylate hydrochloride . The compound appears as a white solid .
Synthesis Analysis
The synthesis of 3-azabicyclo[3.1.0]hexane derivatives, which includes “Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride”, has been achieved via a palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones . This gram-scale cyclopropanation reaction of maleimides provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities .Molecular Structure Analysis
The InChI code for “Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride” is 1S/C7H11NO2.ClH/c1-10-6(9)7-2-5(7)3-8-4-7;/h5,8H,2-4H2,1H3;1H . The Smiles representation is COC(=O)C12CNCC1C2.Cl .Chemical Reactions Analysis
The key step in the synthesis of 3-azabicyclo[3.1.0]hexane derivatives is a palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones . This reaction provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities .Physical And Chemical Properties Analysis
“Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride” is a white solid . It has a molecular weight of 177.63 and its IUPAC name is methyl 3-azabicyclo [3.1.0]hexane-1-carboxylate hydrochloride . The compound should be stored at 0-8 °C .Scientific Research Applications
Opioid Receptor Antagonism
This compound has been identified as a potent μ opioid receptor antagonist, which can be used for the treatment of pruritus, a condition characterized by severe itching .
Ketohexokinase Inhibition
It serves as an inhibitor for ketohexokinase (KHK), which is being researched for the treatment of non-alcoholic fatty liver disease (NAFLD) .
Muscarinic Receptor Antagonism
The compound has potential applications as a muscarinic receptor antagonist, which could be beneficial in treating various conditions related to the nervous system .
T-type Calcium Channel Inhibition
It has been shown to inhibit T-type calcium channels, which are potential targets for the development of new therapeutic agents .
Antiviral Medication Component
Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride is a crucial component in several antiviral medications, highlighting its importance in pharmaceutical research and development .
Synthesis of Bioactive Compounds
This compound is a common structural component in natural products and bioactive compounds, playing a significant role in synthetic organic chemistry .
Safety and Hazards
“Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride” may be harmful if swallowed and causes eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Mechanism of Action
Target of Action
Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride, also known as 3-azabicyclo[3.1.0]hexane-1-carboxylic acid, methyl ester, hydrochloride (1:1), is a complex organic compound that is often present in various natural and synthetic biologically active compounds Similar 3-azabicyclo[310]hexane (3-ABH) derivatives have been found to act on various biological targets, including serotonin, noradrenaline, and dopamine reuptake inhibitors . They are also used in the synthesis of numerous drugs, including protease inhibitors like boceprevir and narlaprevir, which are used in anti-hepatitis C therapy .
Mode of Action
The exact mode of action of Methyl 3-azabicyclo[31Similar 3-abh derivatives have been synthesized via intramolecular cyclopropanation of alpha-diazoacetates using ru (ii) catalysis . This process involves the formation of a three-membered cyclopropane ring within the molecule, which is a key step in the synthesis of many biologically active compounds .
Biochemical Pathways
The specific biochemical pathways affected by Methyl 3-azabicyclo[31Similar 3-abh derivatives have been found to be crucial components in several antiviral medications . For instance, they play a key role in the production of boceprevir and narlaprevir, which are used in anti-hepatitis C therapy . These drugs inhibit the protease enzyme of the hepatitis C virus, preventing the virus from replicating .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Methyl 3-azabicyclo[31Similar 3-abh derivatives used in drug synthesis are typically designed to have optimal pharmacokinetic properties to ensure effective bioavailability .
Result of Action
The molecular and cellular effects of Methyl 3-azabicyclo[31Similar 3-abh derivatives have been found to exhibit high cytotoxicity and are promising antitumor agents . They are also used in the synthesis of drugs that inhibit the replication of viruses, such as the hepatitis C virus .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Methyl 3-azabicyclo[31Similar 3-abh derivatives used in drug synthesis are typically designed to be stable under physiological conditions . Factors such as pH, temperature, and the presence of other molecules can influence the action and stability of these compounds .
properties
IUPAC Name |
methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c1-10-6(9)7-2-5(7)3-8-4-7;/h5,8H,2-4H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYNHGVKCYWCAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC1CNC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride |
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